molecular formula C23H18O4 B14070324 6-Benzoyl-2-(4-methoxyphenyl)-2,3-dihydro-4H-1-benzopyran-4-one CAS No. 102145-65-3

6-Benzoyl-2-(4-methoxyphenyl)-2,3-dihydro-4H-1-benzopyran-4-one

Cat. No.: B14070324
CAS No.: 102145-65-3
M. Wt: 358.4 g/mol
InChI Key: DHUOUZFZKOHNQF-UHFFFAOYSA-N
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Description

6-Benzoyl-2-(4-methoxyphenyl)chroman-4-one is a compound belonging to the chromanone family, which is a significant structural entity in medicinal chemistry. Chromanones are known for their diverse biological activities and are used as building blocks in the synthesis of various pharmacologically active compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Benzoyl-2-(4-methoxyphenyl)chroman-4-one typically involves the condensation of appropriate benzaldehyde derivatives with chroman-4-one precursors. The reaction conditions often include the use of acidic or basic catalysts to facilitate the condensation reaction .

Industrial Production Methods

Industrial production methods for chromanone derivatives, including 6-Benzoyl-2-(4-methoxyphenyl)chroman-4-one, often involve optimized synthetic routes to maximize yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to ensure the scalability and efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Benzoyl-2-(4-methoxyphenyl)chroman-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include quinones, alcohols, and substituted chromanone derivatives, which can further undergo additional chemical transformations to yield a variety of biologically active compounds .

Scientific Research Applications

6-Benzoyl-2-(4-methoxyphenyl)chroman-4-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including anticancer, antioxidant, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Benzoyl-2-(4-methoxyphenyl)chroman-4-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, modulate receptor activities, and interfere with cellular signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6-Benzoyl-2-(4-methoxyphenyl)chroman-4-one include:

Uniqueness

6-Benzoyl-2-(4-methoxyphenyl)chroman-4-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other chromanone derivatives. This uniqueness makes it a valuable compound for further research and development in various scientific fields .

Properties

CAS No.

102145-65-3

Molecular Formula

C23H18O4

Molecular Weight

358.4 g/mol

IUPAC Name

6-benzoyl-2-(4-methoxyphenyl)-2,3-dihydrochromen-4-one

InChI

InChI=1S/C23H18O4/c1-26-18-10-7-15(8-11-18)22-14-20(24)19-13-17(9-12-21(19)27-22)23(25)16-5-3-2-4-6-16/h2-13,22H,14H2,1H3

InChI Key

DHUOUZFZKOHNQF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2CC(=O)C3=C(O2)C=CC(=C3)C(=O)C4=CC=CC=C4

Origin of Product

United States

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